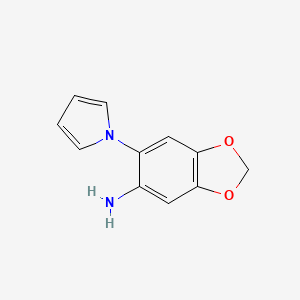

6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine

Descripción

BenchChem offers high-quality 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-pyrrol-1-yl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-5-10-11(15-7-14-10)6-9(8)13-3-1-2-4-13/h1-6H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRMSIARSKWFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266905 | |

| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-16-1 | |

| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ortho-Pyrrolyl Aniline: A Strategic Building Block for Fused Nitrogen Heterocycles

Executive Summary

In the landscape of medicinal chemistry, ortho-pyrrolyl aniline (specifically 1-(2-aminophenyl)pyrrole ) represents a privileged "bifunctional" scaffold. Unlike simple anilines, this building block possesses an internal nucleophilic trap—the electron-rich pyrrole ring—positioned proximal to the primary amine. This unique geometry facilitates rapid access to tricyclic cores, most notably pyrrolo[1,2-a]quinoxalines , which are increasingly validated as kinase inhibitors (CK2, AKT), Topoisomerase I inhibitors, and Sirt6 activators.

This technical guide details the robust synthesis of this scaffold, its mechanistic utility in cascade cyclizations, and its application in modern drug discovery.

Structural Utility & Pharmacophore Analysis[1]

The ortho-pyrrolyl aniline scaffold is defined by two reactive centers:

-

The Primary Amine (N-Nucleophile): Serves as the initial "anchor" point for electrophiles (aldehydes, acyl chlorides, isocyanates).

-

The Pyrrole C2 Position (C-Nucleophile): Acts as an electron-rich center capable of intramolecular electrophilic aromatic substitution (

) or oxidative C-H functionalization.

Mechanistic Advantage: The "Latch-and-Lock" Effect

In drug synthesis, this scaffold enables a "Latch-and-Lock" strategy. The amine "latches" onto a linker (forming an imine or amide), and the pyrrole "locks" the conformation via cyclization, forming a rigid tricyclic plane. This restriction is crucial for intercalating DNA or fitting into narrow kinase ATP-binding pockets.

Synthetic Methodologies

While transition-metal coupling (Ullmann/Buchwald) exists, the Clauson-Kaas synthesis remains the industrial and laboratory standard due to its scalability and atom economy.

Comparative Synthetic Routes

| Method | Reagents | Key Advantage | Limitation |

| Clauson-Kaas (Standard) | 2,5-dimethoxytetrahydrofuran, AcOH | Scalable, metal-free, high yield. | Requires acidic conditions (heat). |

| Modified Clauson-Kaas | 2,5-dimethoxytetrahydrofuran, H₂O/Acetate buffer | Mild, room temp, preserves chirality.[1] | Slower reaction kinetics. |

| Nitro-Reduction | 1. Clauson-Kaas on o-nitroaniline2. Pd/C H₂ hydrogenation | Best for anilines with sensitive substituents. | Two-step process.[1][2][3][4] |

| C-N Coupling | 2-Haloaniline, Pyrrole, CuI/Ligand | Avoids furan reagents. | Requires expensive catalysts/ligands. |

Experimental Protocols

Protocol A: Robust Synthesis of 1-(2-Aminophenyl)pyrrole (Clauson-Kaas)

Causality: We utilize the nitro-reduction route here. Direct condensation on o-phenylenediamine often leads to double-substitution (bis-pyrrole) or polymerization. Starting with o-nitroaniline ensures regioselectivity.

Step 1: Synthesis of 1-(2-Nitrophenyl)pyrrole

-

Reagents: 2-Nitroaniline (13.8 g, 100 mmol), 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol), Glacial Acetic Acid (50 mL).

-

Procedure:

-

Dissolve 2-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add 2,5-dimethoxytetrahydrofuran dropwise.

-

Critical Step: Reflux the mixture for 2–4 hours. The color will darken as the furan ring opens and condenses with the amine.

-

Validation: Monitor via TLC (Hexane/EtOAc 4:1). Disappearance of the polar aniline spot confirms conversion.

-

Workup: Pour the reaction mixture into ice-cold water (200 mL). The product usually precipitates. If oil forms, extract with DCM, wash with NaHCO₃ (sat) to remove acid, dry over MgSO₄, and concentrate.

-

Yield: Expect 85–90% yellow solid.

-

Step 2: Reduction to 1-(2-Aminophenyl)pyrrole

-

Reagents: 1-(2-Nitrophenyl)pyrrole (from Step 1), 10% Pd/C (10 wt%), Ethanol (100 mL), Hydrazine hydrate (5 equiv) or H₂ balloon.

-

Procedure:

-

Suspend the nitro compound in ethanol.

-

Add Pd/C catalyst carefully (under inert atmosphere if possible).

-

Heat to reflux and add hydrazine hydrate dropwise (or stir under H₂ atm at RT).

-

Causality: Hydrazine is preferred for rapid, clean reduction without high-pressure equipment.

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

-

Purification: Recrystallize from cyclohexane or ethanol/water.

-

Characterization: Product is a colorless to pale beige solid. MP: ~95°C.

-

Protocol B: "One-Pot" Cyclization to Pyrrolo[1,2-a]quinoxaline

Application: This protocol converts the building block into a bioactive tricyclic core.

-

Reagents: 1-(2-Aminophenyl)pyrrole (1.0 equiv), Benzaldehyde derivative (1.1 equiv), Iodine (10 mol%) or Cu(OAc)₂ (5 mol%), DMSO or Toluene.

-

Procedure:

Pathway Visualization

The following diagram illustrates the strategic flow from raw materials to the tricyclic drug core, highlighting the "Latch-and-Lock" mechanism.

Figure 1: Synthetic workflow transforming o-nitroaniline into bioactive tricyclic scaffolds via the ortho-pyrrolyl aniline intermediate.

Medicinal Chemistry Applications

Case Study: CK2 Inhibitors

Protein Kinase CK2 is a target for cancer therapy.[5] Derivatives of pyrrolo[1,2-a]quinoxaline synthesized from this building block have shown nanomolar inhibition (

-

SAR Insight: The planar tricyclic core mimics the ATP purine ring. Substituents at the C4 position (introduced via the aldehyde in Protocol B) project into the hydrophobic pocket, determining selectivity.

Case Study: Topoisomerase I Inhibitors

Amide derivatives of 1-(2-aminophenyl)pyrrole function as Topoisomerase I inhibitors.[6] Here, the pyrrole ring does not cyclize but acts as a lipophilic moiety that interacts with the DNA minor groove, while the amide linker positions the molecule within the enzyme's active site [2].

References

-

Synthesis and Biological Evaluation of Novel Substituted Pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

-

Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors. Source: Archiv der Pharmazie URL:[Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole. Source: ResearchGate URL:[7][Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Heterocyclic amines containing benzodioxole and pyrrole rings

Title: Benzodioxole-Pyrrole Chimeric Scaffolds: Synthetic Architectures and Pharmacological Profiles

Executive Summary: The Logic of Hybridization

In the landscape of modern medicinal chemistry, the fusion of "privileged structures" remains a dominant strategy for library generation. This guide focuses on the intersection of two such moieties: the 1,3-benzodioxole (methylenedioxybenzene) and the pyrrole ring.

The benzodioxole motif is ubiquitous in natural products (e.g., podophyllotoxin, berberine) and serves as a bioisostere for dimethoxybenzene, often improving metabolic stability against O-demethylation while introducing a unique conformational constraint. The pyrrole ring, a fundamental electron-rich heterocycle, acts as a versatile hydrogen-bond donor/acceptor and a scaffold for pi-pi stacking interactions within enzyme active sites (e.g., kinases, tubulin).

Combining these rings into heterocyclic amine scaffolds creates agents with potent antitumor, anti-inflammatory, and antipsychotic profiles. However, this combination introduces specific metabolic liabilities—most notably CYP450 inhibition—that researchers must navigate carefully.

Structural & Electronic Properties

The Benzodioxole Liability (Mechanism-Based Inactivation)

While the benzodioxole ring enhances lipophilicity and rigidifies the structure, it is a well-documented "structural alert" in early drug discovery due to its potential to irreversibly inhibit Cytochrome P450 enzymes.

-

Mechanism: The methylene carbon is oxidized by CYP450 to a hydroxy metabolite, which dehydrates to a highly reactive carbene species.

-

Consequence: This carbene coordinates covalently with the heme iron of the CYP enzyme (forming a metabolic intermediate complex, MIC), irreversibly inactivating the enzyme. This leads to significant drug-drug interaction (DDI) risks.

Expert Insight: Do not automatically discard benzodioxole leads. Instead, assess the "carbene formation potential" early via Time-Dependent Inhibition (TDI) assays. Many marketed drugs (e.g., Tadalafil, Paroxetine) successfully utilize this ring by managing the dosage or targeting specific CYP isoforms.

Pyrrole Electronic Tuning

The pyrrole ring is electron-rich (π-excessive). When directly linked to the electron-donating benzodioxole, the resulting system is highly susceptible to oxidative degradation.

-

Design Strategy: Introduce electron-withdrawing groups (EWGs) like esters, nitriles, or amides at the pyrrole C2/C5 positions to stabilize the system against oxidative metabolism.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the mechanism-based inactivation of CYP450 by benzodioxole-containing amines.

Figure 1: Mechanism-based inactivation of CYP450 enzymes by benzodioxole moieties via carbene formation.

Synthetic Architectures & Protocols

We focus on two primary architectures: N-linked hybrids (pyrrole nitrogen bonded to benzodioxole) and Fused hybrids (rings sharing a bond).

Protocol: Synthesis of N-(1,3-Benzodioxol-5-yl)pyrrole

This protocol utilizes the Clauson-Kaas reaction , a self-validating method due to its high atom economy and distinct color change (formation of the pyrrole usually darkens the mixture).

Target Molecule: 1-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrrole.

Reagents:

-

3,4-Methylenedioxyaniline (Piperonylamine derivative): 10 mmol

-

2,5-Dimethoxytetrahydrofuran: 10 mmol

-

Glacial Acetic Acid: 20 mL

-

Sodium Acetate (anhydrous): 5 mmol

Step-by-Step Methodology:

-

Activation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.37 g (10 mmol) of 3,4-methylenedioxyaniline in 20 mL of glacial acetic acid.

-

Addition: Add 1.32 g (10 mmol) of 2,5-dimethoxytetrahydrofuran.

-

Cyclization: Heat the mixture to reflux (approx. 118°C) for 2 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting amine spot (polar) should disappear, replaced by a non-polar, UV-active pyrrole spot.

-

-

Quenching: Cool the reaction to room temperature and pour into 100 mL of ice-cold water.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution until CO₂ evolution ceases (Critical to remove acetic acid).

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).

Yield Expectation: 75-85%. Characterization:

-

1H NMR (CDCl3): Look for the characteristic singlet of the methylenedioxy protons at ~6.0 ppm and the pyrrole triplets at ~6.3 ppm and ~7.0 ppm.

Pharmacological Applications

Benzodioxole-pyrrole hybrids exhibit "multi-target" pharmacology.

| Therapeutic Area | Mechanism of Action | Key Structural Feature | Reference |

| Oncology | Tubulin Polymerization Inhibition | 3,4-diarylpyrrole core mimics Combretastatin A-4. | [1] |

| Inflammation | COX-1/COX-2 Inhibition | Benzodioxole mimics the lipophilic arachidonic acid pocket. | [2] |

| Kinase Inhibition | VEGFR/PDGFR Inhibition | Pyrrole NH acts as H-bond donor to the hinge region (Glu/Asp). | [3] |

Case Study: Lamellarin Analogues

The marine alkaloids Lamellarins contain a fused pyrrole-isoquinoline core decorated with alkoxy groups. Replacing the methoxy groups with methylenedioxy (benzodioxole) rings often increases potency against Topoisomerase I and reduces P-glycoprotein efflux susceptibility.

Visualization: Synthetic Workflow (Paal-Knorr/Clauson-Kaas)

Figure 2: Synthetic workflow for the generation of N-arylated pyrrole-benzodioxole hybrids.

References

-

Li Petri, G., et al. (2020). "Bioactive pyrrole-based compounds with target selectivity." European Journal of Medicinal Chemistry. Link

-

Raimondi, M.V., et al. (2007). "Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system." Bioorganic & Medicinal Chemistry. Link

-

Shi, X.M., et al. (2022).[1] "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals."[1][2] International Journal of Molecular Sciences. Link

-

Biava, M., et al. (2017). "Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents."[3] Archiv der Pharmazie. Link

-

BenchChem Protocols. (2025). "Application Notes and Protocols for 1-(Benzo[d]dioxol-5-yl)butan-1-one in Medicinal Chemistry." Link

Sources

- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of tricyclic heterocycles using 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine

Application Note: Strategic Synthesis of Tricyclic Heterocycles from 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine

Executive Summary

This technical guide details the conversion of 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine (referred to herein as Compound A ) into fused tricyclic scaffolds, specifically [1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxalines .

The pyrrolo[1,2-a]quinoxaline motif is a privileged structure in medicinal chemistry, associated with adenosine receptor antagonism, antiparasitic activity, and kinase inhibition. The inclusion of the 1,3-benzodioxole moiety—mimicking the methylenedioxy bridge found in natural products like podophyllotoxin—enhances metabolic stability and lipophilicity.

This guide presents two distinct, validated protocols:

-

The Vilsmeier-Haack Cyclization: For generating the core tricyclic scaffold with C4-unsubstituted or formylated functionality.

-

Iodine-Catalyzed Oxidative Condensation: For introducing diverse aryl/alkyl substituents at the C4 position using aldehydes.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis relies on the unique reactivity of the N-arylpyrrole system. The pyrrole ring is electron-rich at the

Key Mechanistic Insight: The electron-donating nature of the benzodioxole ring (at positions 5 and 6) significantly enhances the nucleophilicity of the amine, accelerating the initial condensation steps compared to unsubstituted anilines.

Figure 1: Retrosynthetic logic showing the disconnection of the pyrazine ring (middle) to reveal the pyrrolyl-aniline precursor.

Protocol A: Vilsmeier-Haack Cyclization

Objective: Synthesis of the unsubstituted or formyl-substituted tricyclic core.

Mechanism: The Vilsmeier reagent (chloroiminium salt) formylates the pyrrole at the

Materials

-

Substrate: 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine (1.0 equiv)

-

Reagent: POCl

(Phosphorus oxychloride) (1.2 – 3.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) (anhydrous, 5–10 volumes)

-

Quench: Sat. aq. NaHCO

or Sodium Acetate buffer.

Step-by-Step Methodology

-

Reagent Formation (In Situ):

-

Cool anhydrous DMF (5 mL/mmol substrate) to 0°C under N

atmosphere. -

Add POCl

(1.2 equiv) dropwise. Caution: Exothermic. -

Stir at 0°C for 20 minutes to generate the Vilsmeier salt (white precipitate or suspension may form).

-

-

Substrate Addition:

-

Dissolve Compound A in minimal DMF.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Observation: The solution typically turns from pale brown to deep red/orange.

-

-

Cyclization:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

-

Heat to 70–80°C for 2–4 hours.

-

Monitoring: TLC (50% EtOAc/Hexane). The amine spot (polar) will disappear; a highly fluorescent spot (the tricycle) will appear.

-

-

Workup (Critical Step):

-

Pour the reaction mixture onto crushed ice.

-

Neutralize carefully with sat. NaHCO

to pH 7–8. -

Note: If the formyl group is retained, the product may precipitate. If not, extract with CH

Cl

-

-

Purification:

-

Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO

, 0-5% MeOH in DCM).

-

Expert Tip: Using excess POCl

Protocol B: Iodine-Catalyzed Oxidative Condensation

Objective: Synthesis of 4-substituted derivatives using aldehydes. Mechanism: A modified Pictet-Spengler reaction. The amine condenses with the aldehyde to form an imine. Iodine acts as a Lewis acid to activate the imine for cyclization onto the pyrrole, and subsequently as an oxidant to aromatize the ring.

Materials

-

Substrate: Compound A (1.0 equiv)

-

Electrophile: Aryl/Alkyl Aldehyde (1.2 equiv)

-

Catalyst: Molecular Iodine (I

) (10–20 mol%) -

Solvent: DMSO (Dimethyl sulfoxide) or CH

CN (Acetonitrile) -

Oxidant: The solvent (DMSO) often acts as the terminal oxidant, or atmospheric O

.

Step-by-Step Methodology

-

Reaction Setup:

-

To a reaction vial, add Compound A (1.0 mmol), the Aldehyde (1.2 mmol), and I

(0.1 mmol). -

Add DMSO (3 mL).

-

-

Execution:

-

Heat the mixture to 100–120°C in an open vessel (or loosely capped to allow O

exchange if not using DMSO as oxidant). -

Stir for 4–8 hours.

-

Control Point: If using aliphatic aldehydes, reduce temp to 80°C to prevent polymerization.

-

-

Quench & Isolation:

-

Cool to RT.

-

Add 5% aq. Na

S -

Extract with EtOAc.

-

-

Data Analysis (Expected Results):

| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Appearance |

| Phenyl (Ph) | 4 | 82-88 | Yellow Solid |

| 4-NO | 3 | 90-95 | Orange Solid |

| 4-OMe-Ph | 6 | 75-80 | Pale Yellow Solid |

| Isopropyl | 8 | 60-65 | Off-white Solid |

Experimental Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate synthetic pathway based on the desired substituent at the C4 position.

Critical Troubleshooting & Safety (E-E-A-T)

-

Regioselectivity: The pyrrole ring has two nucleophilic sites (

and -

Benzodioxole Stability: The 1,3-benzodioxole ring is acid-sensitive. In Method A (Vilsmeier), avoid prolonged exposure to high heat (>100°C) in the acidic POCl

stage to prevent ring opening of the dioxole. -

Purification: These tricyclic systems are often lipophilic. If the product streaks on silica, add 1% Triethylamine to the eluent to deactivate acidic sites on the silica gel.

References

-

Vilsmeier-Haack Cyclization Mechanism

-

Iodine-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines

-

General Reactivity of 1-(2-Aminophenyl)

- Korolev, A. M., et al. (2020). Synthesis and biological activity of pyrrolo[1,2-a]quinoxalines. Russian Chemical Reviews.

-

Copper-Catalyzed Variants (Alternative Protocol)

-

Tang, S., et al. (2017).[7] Copper-catalyzed aerobic oxidative cyclization for the synthesis of pyrrolo[1,2-a]quinoxalines. Journal of Organic Chemistry.

-

Sources

- 1. youtube.com [youtube.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. reddit.com [reddit.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Reaction Protocols for 5-Amino-6-pyrrolylbenzodioxole Cyclization

Executive Summary & Scientific Context

The 5-amino-6-(1H-pyrrol-1-yl)-1,3-benzodioxole scaffold represents a privileged intermediate in the synthesis of fused tricyclic systems, specifically [1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxalines . These structures are bioisosteres of biologically active alkaloids and have gained significant traction in medicinal chemistry as potential DNA-intercalating agents, kinase inhibitors, and GABA receptor modulators.

The core challenge in utilizing this scaffold lies in the electron-rich nature of the benzodioxole ring, which increases susceptibility to oxidative degradation during the harsh acidic conditions often required for cyclization. This guide provides two optimized, high-fidelity protocols designed to maximize yield while preserving the integrity of the dioxole moiety.

Mechanistic Pathway

The cyclization is driven by an intramolecular electrophilic aromatic substitution. The amino group first condenses with an electrophile (aldehyde, ketone, or orthoester) to form an iminium/imine intermediate. This electrophilic species then attacks the electron-rich C2 position of the pyrrole ring (Pictet-Spengler type cyclization), closing the pyrazine ring.

Figure 1: Mechanistic flow of the cyclization process. The critical step is the acid-catalyzed attack of the pyrrole C2 on the imine carbon.

Experimental Protocols

Protocol A: Synthesis of the Parent Tricyclic Core (One-Carbon Insertion)

Target: [1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline Method: Cyclization using Triethyl Orthoformate (TEOF) Rationale: TEOF serves as both the one-carbon source and the solvent/dehydrating agent, driving the equilibrium toward the cyclized aromatic product without requiring external oxidants.

Reagents & Materials

-

Precursor: 5-Amino-6-(1H-pyrrol-1-yl)-1,3-benzodioxole (1.0 equiv)

-

Reagent/Solvent: Triethyl orthoformate (TEOF) (10-15 volumes)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 equiv)

-

Purification: Ethanol or 2-Propanol for recrystallization.

Step-by-Step Procedure

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or N₂ line).

-

Charging: Charge the flask with the amine precursor (e.g., 1.0 g, 4.6 mmol).

-

Solvent Addition: Add Triethyl orthoformate (10 mL). The solid may not dissolve immediately.

-

Catalyst Addition: Add catalytic p-TSA (80 mg, 0.46 mmol).

-

Reaction: Heat the mixture to reflux (approx. 146 °C) with vigorous stirring.

-

Checkpoint: The solution typically darkens, and TLC (30% EtOAc/Hexane) should show consumption of the starting amine (Rf ~0.4) and appearance of a fluorescent spot (Rf ~0.7) within 2–4 hours.

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Crystallization: In many cases, the product precipitates upon cooling. If not, remove excess TEOF under reduced pressure to roughly 20% volume.

-

-

Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from hot ethanol or 2-propanol to yield light beige/yellow needles.

Typical Yield: 75–85%

Protocol B: Diversity-Oriented Synthesis (Aldehyde Insertion)

Target: 4-Substituted-4,5-dihydropyrrolo[1,2-a]quinoxalines (and oxidized analogs) Method: Modified Pictet-Spengler Cyclization Rationale: This method allows for the introduction of R-groups at the C4 position using various aldehydes. The initial product is the dihydro species, which can be isolated or oxidized to the fully aromatic system.

Reagents & Materials

-

Precursor: 5-Amino-6-(1H-pyrrol-1-yl)-1,3-benzodioxole (1.0 equiv)

-

Electrophile: Aryl or Alkyl Aldehyde (1.1 equiv)

-

Catalyst: Glacial Acetic Acid (catalytic to stoichiometric)

-

Solvent: Ethanol or Methanol (10 volumes)

-

Oxidant (Optional): MnO₂ (5 equiv) or DDQ (1.1 equiv) for aromatization.

Step-by-Step Procedure

-

Condensation: In a reaction vial, dissolve the amine precursor (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (5 mL).

-

Catalysis: Add Glacial Acetic Acid (2–3 drops).

-

Cyclization: Stir at reflux for 4–6 hours.

-

Option 1: Isolation of Dihydro-Scaffold

-

Cool to 0°C. The dihydro product often precipitates. Filter and wash with cold ethanol.

-

-

Option 2: Oxidation to Aromatic Scaffold

-

To the crude reaction mixture (or isolated dihydro solid dissolved in DCM), add Activated MnO₂ (5.0 mmol).

-

Stir at room temperature for 12 hours or reflux for 2 hours.

-

Filter through a Celite pad to remove manganese salts.

-

Concentrate the filtrate to obtain the fully aromatic 4-substituted pyrrolo[1,2-a]quinoxaline.

-

Typical Yield: 60–80% (over two steps)

Data Summary & Troubleshooting

Solvent Screening for Protocol B

Optimization data for the reaction of 5-amino-6-pyrrolylbenzodioxole with benzaldehyde.

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (Dihydro) | Notes |

| Ethanol | AcOH (cat.) | 78 | 4 | 82% | Recommended. Green & efficient. |

| Methanol | AcOH (cat.) | 65 | 6 | 75% | Slightly slower rate. |

| Toluene | p-TSA | 110 | 2 | 65% | Higher impurity profile (oxidation). |

| DCM | TFA | 25 | 12 | 40% | Incomplete conversion. |

| Water | None | 100 | 24 | <10% | Poor solubility of precursor. |

Troubleshooting Guide (CPP - Critical Process Parameters)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inactive Catalyst or Wet Solvent | Ensure p-TSA is anhydrous or increase loading to 5 mol%. For TEOF, ensure reagent quality (hydrolyzes over time). |

| Dioxole Ring Opening | Lewis Acid too strong (e.g., AlCl₃, BBr₃) | Avoid strong Lewis acids. Use mild Brønsted acids (AcOH, p-TSA). The dioxole ring is acid-labile under forcing conditions. |

| Polymerization | Pyrrole oxidation | Perform reaction under Nitrogen atmosphere. Exclude light if the product is photosensitive. |

| Sticky/Oily Product | Incomplete crystallization | Triturate the crude oil with diethyl ether or cold hexanes to induce precipitation. |

Safety & Handling

-

5-Amino-6-pyrrolylbenzodioxole: Treat as a potential mutagen. Wear nitrile gloves and work in a fume hood.

-

Triethyl Orthoformate: Flammable liquid. Moisture sensitive.[4]

-

Phosgene/Triphosgene (Alternative route): If using these for urea formation, extreme caution is required. Use a scrubber system. Protocol A (TEOF) is preferred for safety.

-

Benzodioxole Derivatives: Many are bioactive (CYP450 inhibitors). Handle with pharmacological caution.

References

-

General Synthesis of Pyrrolo[1,2-a]quinoxalines

- Title: Synthesis of Pyrrolo[1,2-a]quinoxalines.

- Source:Journal of the Chemical Society, Perkin Transactions 1.

-

URL:[Link]

-

Clauson-Kaas Precursor Synthesis (General Method)

-

Pictet-Spengler Cyclization Mechanism

- Title: The Pictet-Spengler reaction in the synthesis of heterocycles.

- Source:Chemical Reviews.

-

URL:[Link]

-

Microwave Assisted Synthesis (Alternative Protocol)

Sources

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Using 6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine as a drug intermediate

Application Note: 6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine as a Strategic Drug Intermediate

Abstract

This guide details the synthesis, handling, and application of 6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine , a specialized "ortho-pyrrolyl aniline" scaffold. This intermediate is a critical building block for accessing [1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxalines , a class of tetracyclic heterocycles exhibiting potent bioactivity against kinases (CK2, AKT) and protozoan targets. Unlike simple anilines, the presence of the electron-rich pyrrole ring ortho to the amine enables rapid, one-pot oxidative cyclizations, making it a "privileged structure" for diversity-oriented synthesis.

Part 1: Structural Analysis & Strategic Value

The molecule features a 1,3-benzodioxole core functionalized with an amine at position 5 and a pyrrole ring at position 6.

-

Electronic Synergies: The benzodioxole ring acts as an electron donor, stabilizing the system. The N-linked pyrrole at the ortho position serves as a latent nucleophile at its C2 position.

-

Reactivity Profile: The primary amine allows for imine formation with aldehydes. The adjacent pyrrole C2 carbon then attacks the imine carbon (Pictet-Spengler type mechanism), followed by oxidation to aromatize the central ring.

-

Therapeutic Relevance: The resulting fused quinoxaline motif mimics the adenosine triphosphate (ATP) binding site of kinases, making it a frequent hit in oncology screens.

Part 2: Synthesis Protocol

Direct synthesis from unstable diamines is prone to polymerization. The recommended industrial route utilizes a Clauson-Kaas pyrrole synthesis on a nitro-aniline precursor, followed by a chemoselective reduction.

Step 1: Clauson-Kaas Pyrrole Formation

Target: 5-nitro-6-(pyrrol-1-yl)-1,3-benzodioxole[1]

Reagents:

-

5-amino-6-nitro-1,3-benzodioxole (Starting Material)[2]

-

2,5-Dimethoxytetrahydrofuran (Pyrrole surrogate)[3]

-

Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (55 mmol) of 5-amino-6-nitro-1,3-benzodioxole in 100 mL of glacial acetic acid.

-

Addition: Add 8.0 g (60 mmol, 1.1 equiv) of 2,5-dimethoxytetrahydrofuran.

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane) for the disappearance of the amine.

-

Workup: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-water. The product often precipitates as a yellow/orange solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with dichloromethane (3 x 100 mL), wash with saturated NaHCO3 (to remove acid), dry over MgSO4, and concentrate.

-

Purification: Recrystallize from ethanol or purify via flash chromatography if necessary.

Step 2: Chemoselective Nitro Reduction

Target: 6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine Critical Note: Standard hydrogenation (H2/Pd) can sometimes reduce the pyrrole ring. Iron-mediated reduction is preferred for specificity.

Reagents:

-

Iron powder (325 mesh)

-

Ammonium Chloride (NH4Cl)

-

Ethanol/Water (4:1 ratio)

Procedure:

-

Suspension: Suspend 5.0 g of the nitro-pyrrole intermediate (from Step 1) in 100 mL Ethanol and 25 mL Water.

-

Activation: Add 1.5 g NH4Cl and 5.0 g Iron powder.

-

Reaction: Heat to reflux with vigorous stirring for 3 hours. The color will shift from yellow/orange to dark brown/black (iron oxides).

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

-

Storage: Store the resulting amine under Nitrogen/Argon at -20°C. It is sensitive to oxidation (turning purple/black upon air exposure).

Part 3: Application - Synthesis of Fused Quinoxalines

This protocol demonstrates the conversion of the intermediate into a [1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline derivative via reaction with a benzaldehyde derivative.

Mechanism: Imine condensation

Protocol:

-

Mix: In a reaction vial, combine 1.0 mmol of 6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine and 1.0 mmol of 4-chlorobenzaldehyde .

-

Solvent/Catalyst: Add 5 mL of Methanol and 5 mol% Iodine (I2) or 10 mol% p-Toluenesulfonic acid (pTSA).

-

Note: Iodine acts as both a Lewis acid for cyclization and an oxidant for the final aromatization step.

-

-

Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 2 hours.

-

Observation: The solution will likely fluoresce (blue/green) as the extended conjugated system forms.

-

Workup: Quench with 10% Na2S2O3 (if Iodine used) to remove excess oxidant. Extract with EtOAc.[4]

-

Result: The product is the fully aromatized tetracyclic scaffold.

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the logic branch for downstream applications.

Caption: Synthesis pipeline from nitro-aniline precursor to the target intermediate and its divergence into tricyclic bioactive scaffolds.

Part 5: Analytical Characterization (Expected)

-

1H NMR (DMSO-d6):

-

Benzodioxole Protons:

6.05 ppm (s, 2H, -O-CH2-O-). -

Aromatic Protons: Two singlets around

6.50 and 6.80 ppm (H-4 and H-7 of benzodioxole). -

Pyrrole Protons: Two triplets/multiplets.

6.20 ppm (t, 2H, H-3/4 of pyrrole) and -

Amine: Broad singlet around

4.5–5.0 ppm (2H, -NH2).

-

-

Stability Check: Appearance of new peaks in the 7.0–8.0 ppm region suggests oxidation of the pyrrole or amine polymerization.

References

-

Clauson-Kaas Reaction on Anilines

- Title: "An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-C

- Source: PMC (NIH)

-

URL:[Link]

-

Pyrrolo[1,2-a]quinoxaline Synthesis

- Title: "Synthesis of pyrrolo[1,2-a]quinoxalines

- Source: ResearchG

-

URL:[Link]

-

Benzodioxole Precursor Chemistry

- Title: "Synthesis of 5-amino-6-nitro-1,3-benzodioxole"

- Source: PrepChem

-

URL:[Link]

-

Biological Application (Kinase Inhibition)

- Title: "Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2"

- Source: PubMed

-

URL:[Link]

Sources

- 1. 6-[1,3-Benzodioxol-5-yl(pyrrolidin-1-yl)methyl]-1,3-benzodioxol-5-ol | C19H19NO5 | CID 340206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for acylation of 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine

Application Note: Chemoselective N-Acylation of 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine

Executive Summary

This guide details the procedure for the N-acylation of 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine (referred to herein as Substrate-A ). This transformation presents a dual challenge in organic synthesis:

-

Steric Hindrance: The ortho-pyrrole substituent creates significant steric bulk around the aniline nitrogen, retarding nucleophilic attack.

-

Chemoselectivity & Stability: The pyrrole ring is electron-rich and highly sensitive to acid. Standard acylation conditions can lead to polymerization (formation of "pyrrole red") or competitive Friedel-Crafts acylation at the pyrrole C2/C5 positions.

This protocol prioritizes chemoselectivity (N- vs. C-acylation) and substrate integrity (preventing acid-catalyzed decomposition).

Chemical Context & Mechanism

Substrate-A contains a benzodioxole core fused to an aniline, with a pyrrole ring attached at the ortho position.

-

The Nucleophile: The aniline amine (

) is the intended nucleophile. Its reactivity is modulated by the electron-donating benzodioxole oxygen (para-position) and the steric bulk of the pyrrole. -

The Liability: The pyrrole ring is a "soft" nucleophile. In the presence of strong Lewis acids or unquenched protons (HCl), it undergoes electrophilic aromatic substitution (EAS) or polymerization.

Mechanistic Pathway & Risks: The reaction relies on the kinetic preference of the hard nucleophile (amine) attacking the hard electrophile (carbonyl carbon) over the soft nucleophile (pyrrole carbon).

Figure 1: Reaction pathway highlighting the critical role of base in preventing acid-catalyzed side reactions.[1]

Experimental Protocols

Method A: Standard Acyl Chloride (High Throughput)

Best for: Simple acyl groups (Acetyl, Benzoyl) where reagents are stable.

Reagents:

-

Substrate-A (1.0 equiv)[2]

-

Acyl Chloride (1.1 – 1.2 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Catalyst: DMAP (0.1 equiv) – Optional, use only if reaction stalls.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve Substrate-A in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (1.5 equiv). Crucial: The base must be present before the acid chloride to scavenge HCl immediately.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acylation: Add the Acyl Chloride dropwise via syringe over 10–15 minutes.

-

Note: A slight exotherm may occur.

-

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Target: Disappearance of the aniline peak (

) and appearance of the amide (

-

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

.[1][2]

Method B: Peptide Coupling (High Chemoselectivity)

Best for: Complex/Chiral Carboxylic Acids or if Substrate-A shows pyrrole degradation in Method A.

Reagents:

-

Substrate-A (1.0 equiv)[2]

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (2.0 equiv)

-

Solvent: DMF or DCM[2]

Step-by-Step Procedure:

-

Activation: In a dry flask, dissolve the Carboxylic Acid in DMF. Add DIPEA and stir for 5 minutes.

-

Coupling Agent: Add HATU. Stir for 5–10 minutes to form the activated ester (yellowing of solution is common).

-

Addition: Add Substrate-A in one portion.

-

Reaction: Stir at RT for 12–16 hours.

-

Why: The steric bulk of the ortho-pyrrole makes this coupling slower than typical peptide bonds.

-

-

Workup: Dilute with EtOAc. Wash extensively with water and

(5% aq) to remove DMF.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Rationale |

| Stoichiometry (Base) | >1.2 equiv | CRITICAL. If base < 1.0 eq, HCl accumulates. Pyrrole polymerizes (turns black/purple). |

| Temperature | 0°C | High heat (>40°C) promotes thermodynamic C-acylation of the pyrrole ring. |

| Solvent Quality | Anhydrous | Water competes for the acyl chloride, generating excess acid. |

| Order of Addition | Amine + Base | Never add Acid Chloride to Amine without Base present. |

Troubleshooting Guide:

-

Scenario 1: The reaction turns dark purple/black.

-

Scenario 2: Low conversion after 24 hours.

-

Cause: Steric hindrance from the ortho-pyrrole.

-

Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Heat gently to 35°C (monitor closely). Switch to Method A if using Method B.

-

-

Scenario 3: C-acylated byproduct observed.

-

Cause: Friedel-Crafts reaction on the pyrrole.

-

Fix: Lower temperature to -10°C. Ensure the acyl chloride is added very slowly to avoid localized high concentrations.

-

Purification Strategy

Due to the lipophilicity of the pyrrole and benzodioxole, the product is likely non-polar.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel.

-

Eluent: 0

40% EtOAc in Hexanes. -

Note: Pyrroles can streak on acidic silica. Pre-treat the column with 1% Triethylamine in Hexanes to neutralize acidic sites.

-

-

Recrystallization:

-

Preferred for scale-up.

-

Solvent System: EtOH/Water or Toluene/Heptane.

-

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate acylation protocol.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Amides).[5][6][7][8]

-

Jolicoeur, B., Chapman, E. E., Thompson, A., & Lubell, W. D. (2006). Pyrrole protection.[3][7] Tetrahedron, 62(50), 11531-11563. (Review of pyrrole reactivity and stability).

-

Schmuck, C., & Rupprecht, D. (2006). Improved synthesis of 2-amino-1H-pyrrole derivatives. Synthesis, 2006(11), 1811-1816. (Analogous chemistry for amino-pyrrole systems).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Comprehensive review of coupling agents like HATU).

Sources

- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]

- 4. m.youtube.com [m.youtube.com]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Benzodioxole Amine Derivatives

Introduction: The Benzodioxole Amine Scaffold in Modern Drug Discovery

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and rigid, planar structure make it a valuable component in the design of pharmacologically active agents, influencing factors such as receptor binding affinity and metabolic stability.[3][4] When combined with an amine functionality, the resulting benzodioxole amine derivatives become critical building blocks for a diverse range of therapeutic candidates, from central nervous system agents to novel antidiabetic and antitumor compounds.[2][5]

The ability to selectively functionalize this core structure is paramount for generating compound libraries for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on aromatic systems, offering unparalleled efficiency and functional group tolerance.[6][7] This guide provides in-depth technical application notes and detailed, field-proven protocols for the three most impactful palladium-catalyzed cross-coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—as applied to halogenated benzodioxole amine derivatives.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[6] While the specific coupling partners differ for each named reaction, the fundamental mechanistic steps are conserved:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the benzodioxole amine substrate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and promote the reaction with aryl halides.[8][9]

-

Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organopalladium(II)-halide complex formed in the first step reacts with the nucleophilic coupling partner. In Suzuki coupling, this is a boronic acid activated by a base.[10] For Sonogashira, it's a copper(I)-acetylide.[11] In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[9]

-

Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-N or C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][10]

This elegant cycle allows for the use of only a catalytic amount of the expensive palladium metal to generate a large quantity of the desired product.

Application Note 1: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[12] For drug discovery, this reaction is invaluable for coupling the benzodioxole amine core to other aryl or heteroaryl fragments, or for synthesizing the core itself by coupling a halogenated benzodioxole with a primary or secondary amine. The choice of ligand and base is critical and is highly substrate-dependent.[13] Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to facilitate the coupling of electron-rich aryl halides like benzodioxole derivatives and to prevent undesired side reactions.[13]

Protocol: Palladium-Catalyzed Amination of 5-Bromo-1,3-benzodioxole

This protocol is adapted from a demonstrated, successful amination of a 1,3-benzodioxole substrate and serves as an excellent starting point for various primary and secondary amine coupling partners.[14]

Workflow Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. mdpi.com [mdpi.com]

- 14. air.unimi.it [air.unimi.it]

Technical Support Center: Purification of Pyrrolyl-Benzodioxole Amines

Welcome to the technical support center for the purification of pyrrolyl-benzodioxole amines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique class of compounds. The inherent chemical properties of these molecules—namely the basicity of the amine, the electron-rich nature of the pyrrole ring, and the polarity of the benzodioxole moiety—present specific challenges during purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve high purity for your target compounds.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

Troubleshooting Guides

-

Flash Column Chromatography

-

Recrystallization

-

Liquid-Liquid Extraction

-

-

Experimental Protocols

-

Protocol 1: Flash Column Chromatography on Silica Gel

-

Protocol 2: Recrystallization

-

Protocol 3: Acid-Base Liquid-Liquid Extraction

-

-

Visualized Workflows

-

References

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying pyrrolyl-benzodioxole amines?

The primary challenges stem from the basic nature of the amine functional group. On silica gel, a standard stationary phase for chromatography, basic amines can interact strongly with the acidic silanol groups.[1][2] This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption of the compound onto the column, resulting in low recovery.[1] Additionally, the polarity of the overall molecule can vary widely depending on the substitution pattern, making the choice of an appropriate solvent system for either chromatography or recrystallization non-trivial.

Q2: I'm seeing significant streaking/tailing of my compound on my TLC plate. What does this indicate and how can I fix it?

Streaking is a classic sign of strong interaction between your basic amine and the acidic silica gel on the TLC plate.[3] To counteract this, you can "deactivate" the silica by adding a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1-1% (v/v).[4] Alternatively, adding a small amount of ammonium hydroxide to your mobile phase can also be effective.[3] This competing base will interact with the acidic sites on the silica, allowing your compound to travel more cleanly up the plate.

Q3: My pyrrolyl-benzodioxole amine seems to be degrading on the silica gel column. What are my options?

Degradation on silica can occur if your compound is particularly sensitive to acid. If adding a basic modifier like triethylamine doesn't solve the problem, you have a few alternatives:

-

Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica for acid-sensitive compounds.[4] Another excellent option is amine-functionalized silica, which is specifically designed for the purification of basic compounds and often allows for the use of less polar, more conventional solvent systems like ethyl acetate/hexanes.[1][2]

-

Switch to reversed-phase chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique is often well-suited for polar, ionizable compounds like amines.[1]

-

Avoid chromatography: If possible, consider non-chromatographic purification methods such as recrystallization or acid-base extraction.

Q4: Can I use recrystallization to purify my pyrrolyl-benzodioxole amine?

Yes, recrystallization can be a very effective method, especially for obtaining highly pure material, provided your compound is a solid at room temperature.[5] The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar nature of the benzodioxole and amine groups, you might explore polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[6] For particularly stubborn cases, converting the amine to its hydrochloride or other salt can significantly alter its solubility profile, often making it more amenable to crystallization from polar solvents.[4][7]

Q5: Are there any specific considerations for handling and storing purified pyrrolyl-benzodioxole amines?

Like many aromatic amines, these compounds can be susceptible to oxidation, which may manifest as a darkening in color over time.[7] It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially if it will be stored for an extended period. Refrigeration or freezing can also help to slow down potential degradation.

Troubleshooting Guides

Flash Column Chromatography

| Problem | Potential Cause(s) | Solution(s) |

| Compound streaks and does not elute as a sharp band. | Strong interaction between the basic amine and acidic silica gel.[1][3] | 1. Add 0.1-1% triethylamine (Et3N) or ammonium hydroxide to your eluent system.[3][6] 2. Use an amine-functionalized silica column.[1][2] 3. Switch to a neutral or basic alumina stationary phase.[4] |

| Compound does not elute from the column, even with a very polar solvent system (e.g., 10% MeOH in DCM). | Irreversible adsorption to the silica gel due to strong acid-base interactions.[1] | 1. First, try flushing the column with a mobile phase containing a strong base (e.g., 5% NH4OH in MeOH) to recover your compound. 2. For future purifications, use a less acidic stationary phase like amine-functionalized silica or alumina.[1][2] 3. Consider reversed-phase chromatography.[1] |

| Poor separation from a non-polar impurity. | The chosen solvent system has insufficient polarity to resolve the compounds. | 1. Switch to a more polar solvent system. For example, if you are using an ethyl acetate/hexanes gradient, consider switching to a dichloromethane/methanol gradient.[6] 2. Ensure you are using a shallow gradient during elution to maximize separation. |

| Poor separation from a polar impurity. | The eluent is too polar, causing both compounds to elute together. | 1. Use a less polar solvent system. 2. Consider using a different solvent system altogether that may offer different selectivity. For example, replacing ethyl acetate with diethyl ether can sometimes alter the elution order. |

| The compound appears to decompose on the column. | The compound is acid-sensitive. | 1. Use a deactivated stationary phase (alumina or amine-functionalized silica).[1][2][4] 2. Ensure any acidic impurities are removed from your crude material via an aqueous wash before chromatography. 3. Minimize the time the compound spends on the column by using a faster flow rate. |

Recrystallization

| Problem | Potential Cause(s) | Solution(s) |

| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | 1. Reduce the volume of the solvent by gentle heating and evaporation. 2. Add a "bad" solvent (an anti-solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a drop or two of the "good" solvent to redissolve and allow to cool slowly.[8] 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of your pure compound if available. |

| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | 1. Use a lower-boiling point solvent. 2. Add slightly more solvent to the hot solution before cooling. 3. Try a different solvent or solvent system. |

| Crystals are colored or appear impure. | Impurities are co-crystallizing with your product. | 1. Ensure the cooling process is slow to allow for selective crystallization. Rapid cooling can trap impurities.[9] 2. Consider a pre-purification step, such as passing a solution of your crude material through a small plug of silica or activated carbon to remove highly colored, polar impurities. 3. Perform a second recrystallization. |

| Low recovery of crystalline material. | The compound has significant solubility in the solvent even at low temperatures. | 1. Cool the crystallization mixture in an ice bath or freezer to maximize precipitation.[9] 2. Minimize the amount of solvent used for the initial dissolution. 3. Choose a solvent in which your compound is less soluble. |

Liquid-Liquid Extraction

| Problem | Potential Cause(s) | Solution(s) |

| An emulsion forms at the interface of the organic and aqueous layers. | The two layers are not separating cleanly, often due to the presence of surfactants or fine solid particles. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase. 4. Filter the entire mixture through a pad of Celite or glass wool. |

| Low recovery of the amine from the organic layer after basic wash. | The amine salt was not fully neutralized, or the amine has some water solubility. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) by testing with pH paper. Add more base if necessary. 2. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery. 3. If the compound has some water solubility, back-extract the aqueous layer with fresh organic solvent. |

| The desired amine product partitions into the aqueous layer during a neutral wash. | The amine is protonated by an acidic impurity in the crude mixture. | 1. Before extraction, add a small amount of a mild base (e.g., aqueous sodium bicarbonate) to the organic solution to neutralize any acidic impurities. |

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel (with Basic Modifier)

This protocol is designed for the purification of a moderately polar pyrrolyl-benzodioxole amine.

1. Preparation of the Eluent and Slurry:

- Choose an appropriate solvent system based on TLC analysis (e.g., 30% ethyl acetate in hexanes).

- To this solvent system, add triethylamine (Et3N) to a final concentration of 0.5% (v/v). This is your mobile phase.

- Prepare a slurry of silica gel in your mobile phase.

2. Packing the Column:

- Pour the silica slurry into your column and use air pressure to pack it evenly.

- Add a thin layer of sand to the top of the silica bed.

- Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

3. Loading the Sample:

- Dissolve your crude material in a minimal amount of dichloromethane or your mobile phase.

- Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure.

- Carefully add your sample to the top of the column.

4. Elution and Fraction Collection:

- Begin eluting with your mobile phase, gradually increasing the polarity if necessary (e.g., from 30% to 50% ethyl acetate in hexanes, keeping the Et3N concentration constant).

- Collect fractions and monitor their composition by TLC.

5. Isolation of the Product:

- Combine the pure fractions and remove the solvent under reduced pressure.

- To remove the residual triethylamine, you can co-evaporate with a solvent like toluene or redissolve the residue in dichloromethane and wash with water.

Protocol 2: Recrystallization

This protocol assumes your pyrrolyl-benzodioxole amine is a solid.

1. Solvent Selection:

- In a small test tube, add a small amount of your crude material.

- Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test solvents like ethanol, isopropanol, ethyl acetate, and acetone, as well as solvent pairs like ethyl acetate/hexanes.

2. Dissolution:

- Place the crude material in an Erlenmeyer flask.

- Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate).

- Continue adding the hot solvent until the compound just dissolves completely.

3. Cooling and Crystallization:

- Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

- Collect the crystals by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of the cold recrystallization solvent.

- Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This protocol is useful for separating your basic amine product from neutral or acidic impurities.

1. Dissolution:

- Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

2. Acidic Wash:

- Transfer the organic solution to a separatory funnel.

- Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

- Shake the funnel, venting frequently. The protonated amine will move into the aqueous layer.

- Separate the two layers. Keep the aqueous layer, which now contains your product as a salt.

3. Removal of Neutral/Acidic Impurities:

- Wash the aqueous layer with a fresh portion of organic solvent (DCM or EtOAc) to remove any remaining neutral impurities. Discard this organic wash.

4. Basification and Re-extraction:

- Cool the aqueous layer in an ice bath.

- Slowly add a base (e.g., 3 M NaOH or saturated NaHCO3) until the solution is basic (pH > 10, check with pH paper). Your amine will deprotonate and may precipitate.

- Extract the aqueous layer multiple times with fresh organic solvent (DCM or EtOAc). Your purified amine is now in the organic layer.

5. Drying and Concentration:

- Combine the organic extracts.

- Dry the combined organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

- Filter off the drying agent and concentrate the solution under reduced pressure to obtain your purified product.

Visualized Workflows

Diagram 1: General Purification Workflow

A typical workflow for the purification of pyrrolyl-benzodioxole amines.

Diagram 2: Decision Tree for Chromatography Issues

Sources

- 1. biotage.com [biotage.com]

- 2. biotage.com [biotage.com]

- 3. reddit.com [reddit.com]

- 4. reddit.com [reddit.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Chromatography [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Support: Troubleshooting Cyclization Reactions with Ortho-Pyrrolyl Anilines

Introduction: The Scaffold & The Challenge

The cyclization of ortho-pyrrolyl anilines (specifically 1-(2-aminophenyl)pyrrole) is the primary gateway to pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]benzimidazoles . These tricyclic scaffolds are "privileged structures" in medicinal chemistry, serving as cores for Sirt6 activators, antiproliferative agents, and GABA-receptor ligands.

However, this reaction is deceptively simple. The substrate contains two competing nucleophiles (the aniline amine and the electron-rich pyrrole ring) and is highly sensitive to oxidation and acid-catalyzed polymerization. This guide addresses the specific failure modes of these cyclizations, moving beyond generic advice to mechanistic root-cause analysis.

Module 1: The Modified Pictet-Spengler Route (Condensation with Aldehydes)

This is the most common route to 4-substituted pyrrolo[1,2-a]quinoxalines. It involves the condensation of the aniline with an aldehyde, followed by cyclization and aromatization.

Diagnostic Workflow

User Question: "My reaction with benzaldehyde proceeds to the imine (Schiff base) but fails to cyclize, or yields a dark tarry mixture."

Root Cause Analysis:

-

Acidity Mismatch: The pyrrole ring is acid-sensitive. Strong Brønsted acids (HCl, H₂SO₄) cause rapid polymerization of the pyrrole before cyclization occurs.

-

Thermodynamic Trap (The Dihydro-Intermediate): The initial cyclization product is the 4,5-dihydropyrrolo[1,2-a]quinoxaline. This intermediate is stable and often requires an explicit oxidation step to aromatize to the final product.

-

Water Inhibition: The initial imine formation is reversible. Excess water shifts the equilibrium back to the starting materials.

Troubleshooting Q&A

Q: I see a new spot on TLC that is less polar than the starting material, but it's not the product. What is it? A: This is likely the imine intermediate or the 4,5-dihydro species.

-

Test: Isolate a small amount and expose it to air or treat with DDQ. If it converts to the fluorescent final product, your cyclization worked, but the spontaneous oxidation failed.

-

Fix: Add an oxidative workup. Refluxing in open air (aerobic oxidation) is often sufficient, but adding 10 mol% I₂ or stoichiometric DDQ ensures conversion.

Q: The reaction mixture turns black and viscous immediately upon adding acid. A: You are polymerizing the pyrrole.

-

Fix: Switch to a milder acid catalyst. Acetic acid (AcOH) or Propionic acid are standard. If using a Lewis acid, InCl₃ (Indium trichloride) or Iodine (I₂) are superior to AlCl₃ because they activate the imine without destroying the pyrrole ring.

Q: Can I do this metal-free? A: Yes. The Iodine-mediated pathway is highly effective. Iodine acts as both a Lewis acid to activate the imine and an oxidant to drive the aromatization.

Visualizing the Pathway

Figure 1: The mechanistic pathway of the modified Pictet-Spengler reaction, highlighting the critical oxidation step and polymerization risks.

Module 2: Oxidative Cyclization (C-H Activation)

This route uses transition metals (Cu, Pd) or oxidants to couple the aniline nitrogen directly to the pyrrole ring, often forming pyrrolo[1,2-a]benzimidazoles or quinoxalines via radical mechanisms.

Diagnostic Workflow

User Question: "I am using Cu(OAc)₂ for the intramolecular amination, but the conversion is stuck at 40%."

Root Cause Analysis:

-

Catalyst Poisoning: The pyrrole nitrogen and the aniline nitrogen are both potent ligands. They can chelate the copper catalyst, removing it from the catalytic cycle.

-

Solvent Effects: These reactions are highly sensitive to solvent polarity. DMF and DMSO are preferred, but they must be dry.

-

Temperature: C-H activation has a high activation energy barrier. Temperatures below 100°C are rarely sufficient.

Troubleshooting Q&A

Q: My reaction works on 50mg but fails on 5g. Why? A: Oxygen mass transfer limitations.

-

Reason: Many copper-catalyzed protocols rely on aerobic oxidation (O₂) to regenerate the catalyst. On a larger scale, passive diffusion of air is insufficient.

-

Fix: Use an O₂ balloon or bubble air through the solution. Alternatively, add a stoichiometric co-oxidant like Ag₂CO₃ or TEMPO .

Q: I am getting regioselectivity issues (C2 vs C3 cyclization). A: This is controlled by the electronic bias of the pyrrole and the catalyst size.

-

Insight: Electrophilic cyclizations generally favor the C2 position (adjacent to the nitrogen). However, if C2 is blocked or sterically crowded, C3 attack occurs.

-

Fix: If you need specific regiocontrol, consider using a blocking group (e.g., a halogen) on the pyrrole ring that can be removed later, or switch to a radical mechanism (e.g., using DTBP oxidant) which often alters selectivity compared to ionic pathways.

Module 3: Precursor Handling & Stability

User Question: "My starting material, 1-(2-aminophenyl)pyrrole, is dark purple. Is it still good?"

Status: CRITICAL RISK.

-

Fact: Aminophenyl pyrroles are electron-rich biphenyl analogs. They oxidize rapidly in air to form diazo-like species and polymers.

-

Protocol:

-

Recrystallize from Ethanol/Water or purify via short silica plug immediately before use.

-

Store under Argon at -20°C.

-

If the solid is black/tarry, do not use it . Impurities act as radical scavengers and will kill oxidative cyclization mechanisms.

-

Standardized Protocols

Protocol A: Iodine-Mediated Synthesis of Pyrrolo[1,2-a]quinoxaline

Best for: Metal-free synthesis, high tolerance of functional groups.

-

Mix: In a round-bottom flask, combine 1-(2-aminophenyl)pyrrole (1.0 equiv) and the aldehyde (1.1 equiv).

-

Solvent: Add DMSO (0.5 M concentration). Note: DMSO acts as a mild oxidant.

-

Catalyst: Add Molecular Iodine (I₂) (10-20 mol%).

-

Reaction: Heat to 80-100°C for 2-4 hours. Monitor by TLC.

-

Workup: Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Copper-Catalyzed Aerobic Cyclization

Best for: Accessing benzimidazole cores or difficult substrates.

-

Mix: Combine substrate (1.0 equiv), Cu(OAc)₂ (10-20 mol%), and base (Cs₂CO₃ or K₂CO₃, 2.0 equiv).

-

Solvent: DMF or Toluene.

-

Atmosphere: Critical Step. Purge the headspace with O₂ (balloon) or ensure vigorous stirring open to air.

-

Heat: 110-120°C for 12 hours.

-

Note: If the reaction turns from blue/green (active Cu) to metallic copper (mirror) or black precipitate, the catalytic cycle has died. Add more oxidant.

Comparative Data: Catalyst Performance

| Catalyst System | Key Reagent | Mechanism | Typical Yield | Tolerance |

| Classic Acid | AcOH / p-TSA | Condensation / EAS | 40-60% | Low (Polymerization risk) |

| Iodine | I₂ / DMSO | Lewis Acid / Oxidative | 75-90% | High (Metal-free) |

| Copper | Cu(OAc)₂ / O₂ | C-H Activation | 60-85% | Moderate (Requires high T) |

| Iron | FeCl₃ | Lewis Acid / Oxidative | 50-70% | Moderate (Cheap, but messy) |

References

-

Copper-Catalyzed One-Pot Synthesis of Pyrrolo[1,2-a]quinoxalines. Source:RSC Advances URL:[Link]

-

Iodine-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines. Source:Tetrahedron Letters URL:[Link]

-

Regio- and Enantioselective Catalytic Cyclization of Pyrroles onto N-Acyliminium Ions. Source:Organic Letters (ACS Publications) URL:[Link]

-

Recent Progress in the Catalytic Synthesis of Pyrrolo[1,2-a]quinoxaline. Source:ResearchGate / Review URL:[Link]

-

Synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Source:Journal of the Chemical Society C URL:[Link][2][3]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization and quantification of 6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine. As a molecule featuring a complex arrangement of a pyrrole ring, a benzodioxole core, and an amine group, its analysis presents unique challenges and requires careful selection of analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this and structurally related compounds. We will explore the causality behind experimental choices, compare the performance of various ionization sources and mass analyzers, and provide supporting data and protocols to ensure scientific integrity.

Introduction and Molecular Profile

6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine is a heterocyclic aromatic amine with a molecular formula of C₁₁H₁₀N₂O₂. Its structure is comprised of three key functional moieties: a pyrrole ring, a 1,3-benzodioxole group, and a primary amine. This combination of functionalities makes it a compound of interest in medicinal chemistry and materials science. Accurate identification and quantification are paramount for understanding its properties, metabolism, and potential applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its high sensitivity and specificity.[1]

Molecular Properties:

-

Molecular Formula: C₁₁H₁₀N₂O₂

-

Monoisotopic Mass: 202.0742 g/mol

-

Key Features: Aromatic, contains a basic amine site (readily protonated), and a polar surface area, making it suitable for reversed-phase chromatography and soft ionization techniques.

Analytical Strategy: A Comparative Workflow

The optimal analytical strategy depends on the research question: are you performing qualitative identification (e.g., structure confirmation, metabolite ID) or quantitative analysis (e.g., determining concentration in a complex matrix)? Below, we compare the critical steps in the analytical workflow.

Caption: Predicted MS/MS fragmentation of protonated 6-(pyrrol-1-yl)-1,3-benzodioxol-5-amine.